![molecular formula C16H36O6P2 B14736099 1,4-Bis[[butyl(ethoxy)phosphoryl]oxy]butane CAS No. 5284-06-0](/img/structure/B14736099.png)
1,4-Bis[[butyl(ethoxy)phosphoryl]oxy]butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis[[butyl(ethoxy)phosphoryl]oxy]butane is an organic compound with the molecular formula C16H36O6P2 It is characterized by the presence of two butyl(ethoxy)phosphoryl groups attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[[butyl(ethoxy)phosphoryl]oxy]butane typically involves the reaction of 1,4-dibromobutane with butyl(ethoxy)phosphoryl chloride in the presence of a base such as triethylamine. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by the butyl(ethoxy)phosphoryl groups.
Reaction Conditions:
Temperature: Room temperature to 50°C
Solvent: Anhydrous tetrahydrofuran (THF)
Catalyst: Triethylamine
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[[butyl(ethoxy)phosphoryl]oxy]butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl groups to phosphines.
Substitution: The butyl(ethoxy)phosphoryl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Phosphine oxides
Reduction: Phosphines
Substitution: Various substituted butane derivatives
Scientific Research Applications
1,4-Bis[[butyl(ethoxy)phosphoryl]oxy]butane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its use in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an additive in polymer formulations.
Mechanism of Action
The mechanism of action of 1,4-Bis[[butyl(ethoxy)phosphoryl]oxy]butane involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the specific target.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis[[methyl(ethoxy)phosphoryl]oxy]butane
- 1,4-Bis[[ethyl(ethoxy)phosphoryl]oxy]butane
- 1,4-Bis[[propyl(ethoxy)phosphoryl]oxy]butane
Uniqueness
1,4-Bis[[butyl(ethoxy)phosphoryl]oxy]butane is unique due to its specific butyl(ethoxy)phosphoryl groups, which impart distinct chemical and physical properties. Compared to its analogs with shorter alkyl chains, this compound exhibits different solubility, reactivity, and biological activity profiles, making it suitable for specialized applications.
Properties
CAS No. |
5284-06-0 |
|---|---|
Molecular Formula |
C16H36O6P2 |
Molecular Weight |
386.40 g/mol |
IUPAC Name |
1,4-bis[[butyl(ethoxy)phosphoryl]oxy]butane |
InChI |
InChI=1S/C16H36O6P2/c1-5-9-15-23(17,19-7-3)21-13-11-12-14-22-24(18,20-8-4)16-10-6-2/h5-16H2,1-4H3 |
InChI Key |
AGCWSTJSKCQZHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(=O)(OCC)OCCCCOP(=O)(CCCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[4-(Dihydroxyarsanyl)phenyl]hexanoic acid](/img/structure/B14736016.png)
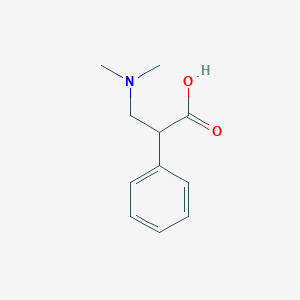
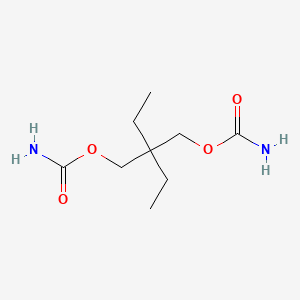

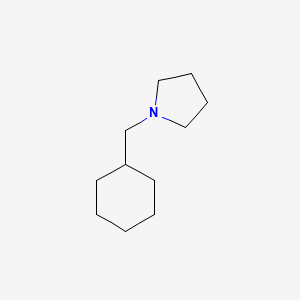
![{4-[4-(4-Hydroxyphenyl)hexan-3-yl]phenoxy}acetic acid](/img/structure/B14736044.png)

![3-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14736060.png)
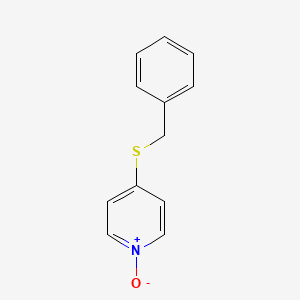
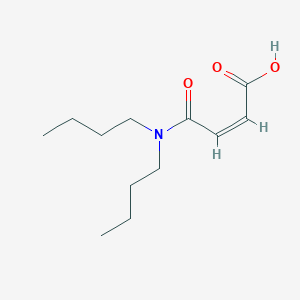
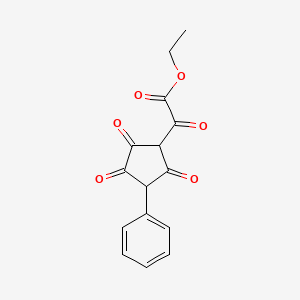
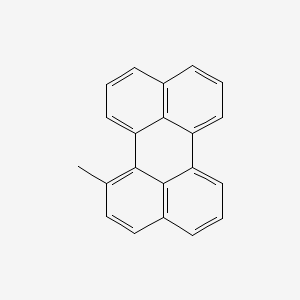
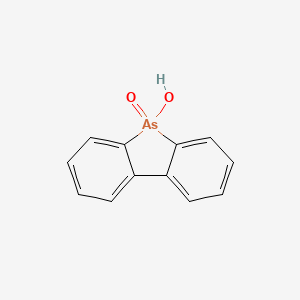
![[(2-amino-9H-purin-6-yl)sulfanyl]acetic acid](/img/structure/B14736106.png)
